4-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its chlorinated and nitro-substituted aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE typically involves the reaction of 2-chloro-4-nitroaniline with 5-chlorosalicylic acid in an equimolar ratio. This mixture is dissolved in a solvent such as xylene or chlorobenzene. The reaction is initiated by the slow addition of phosphorus trichloride or phosphorus oxychloride under reflux conditions. After the reaction is complete, the mixture is cooled, and the product is filtered to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Used in the synthesis of serotonin transporter ligands.
N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
4-CHLORO-N-{3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated and nitro-substituted aromatic rings make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15Cl2N3O4S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloro-2-nitroanilino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2N3O4S/c16-11-2-5-13(6-3-11)25(23,24)19-9-1-8-18-14-7-4-12(17)10-15(14)20(21)22/h2-7,10,18-19H,1,8-9H2 |
InChI Key |
OIEZRABEOCPMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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